Isothiazol-4-ylboronic acid chemical properties
Isothiazol-4-ylboronic acid chemical properties
An In-depth Technical Guide to Isothiazol-4-ylboronic Acid: Properties, Reactivity, and Applications in Modern Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract: Isothiazol-4-ylboronic acid (CAS: 1448859-47-9) is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the fields of medicinal chemistry and materials science. The isothiazole motif is a key pharmacophore found in a range of biologically active compounds, and this boronic acid derivative provides a versatile handle for its incorporation into complex molecular architectures. This guide offers an in-depth analysis of the core chemical properties, stability, and reactivity of Isothiazol-4-ylboronic acid. We provide expert insights into its application in palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and a discussion of plausible synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of novel chemical entities.
Isothiazol-4-ylboronic acid is a solid, bench-stable reagent under standard laboratory conditions, making it a convenient building block for synthetic campaigns.[1] Its fundamental properties are summarized below.
Data Summary
| Property | Value | Source(s) |
| CAS Number | 1448859-47-9 | [1][2] |
| Molecular Formula | C₃H₄BNO₂S | [2] |
| Molecular Weight | 128.95 g/mol | [2][3] |
| IUPAC Name | (1,2-thiazol-4-yl)boronic acid | [2] |
| Appearance | Solid | [1] |
| Topological Polar Surface Area | 53.35 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 1 | [3] |
| SMILES | OB(O)C1=CSN=C1 | [3] |
Stability, Storage, and Handling
As with many boronic acids, Isothiazol-4-ylboronic acid is susceptible to dehydration to form its corresponding boroxine (a cyclic trimer anhydride). This process is typically reversible upon exposure to water. For long-term viability, it is recommended to store the compound under inert gas, sealed, and refrigerated (2-8°C).[4]
From a safety perspective, standard laboratory precautions should be observed. The compound is classified as a potential irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.[4]
Predicted pKa and Solubility Profile
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Acidity (pKa): Specific experimental pKa data for Isothiazol-4-ylboronic acid is not widely published. However, its acidity can be reliably predicted and understood by comparison to well-studied analogs. Phenylboronic acid has a pKa of approximately 8.8 in aqueous solution.[5] The isothiazole ring is an electron-deficient heterocycle, which imparts an electron-withdrawing effect on the boronic acid moiety. This inductive effect is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa relative to phenylboronic acid. Experimental determination of the pKa would typically be performed via potentiometric or spectrophotometric titration, which are standard methods for such compounds.[5]
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Solubility: Based on studies of analogous compounds like phenylboronic acid, Isothiazol-4-ylboronic acid is expected to be soluble in polar organic solvents such as methanol, DMSO, DMF, and ethers like THF and dioxane.[6] Its solubility in water is likely to be low, a common characteristic of small-molecule arylboronic acids.[6] Poor solubility in nonpolar hydrocarbon solvents like hexanes or methylcyclohexane is also anticipated.[6] For reaction purposes, particularly in Suzuki-Miyaura couplings, solvent systems are often mixtures (e.g., dioxane/water, toluene/ethanol/water) that can accommodate both the boronic acid and the coupling partner.
Proposed Synthetic Route
While Isothiazol-4-ylboronic acid is commercially available, understanding its synthesis is crucial for specialized applications or derivatization. A robust and common strategy for the synthesis of heteroaryl boronic acids involves a metal-halogen exchange followed by borylation.
A plausible route would commence with 4-bromoisothiazole. This precursor would undergo a lithium-halogen exchange at low temperature (-78 °C) using a strong organolithium base like n-butyllithium. The resulting 4-lithioisothiazole intermediate is a potent nucleophile that is immediately quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate. A final aqueous acidic workup hydrolyzes the ester to yield the target Isothiazol-4-ylboronic acid.
Chemical Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling
The primary utility of Isothiazol-4-ylboronic acid lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the straightforward synthesis of biaryl and hetero-biaryl structures.[7]
The Catalytic Cycle
The mechanism is a well-established catalytic cycle involving three key steps:[8]
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, Ar-Br), forming a Pd(II) complex.
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Transmetalation: The boronic acid must first be activated by a base (e.g., CO₃²⁻) to form a more nucleophilic boronate species [B(OH)₃R]⁻.[9] This species then transfers the isothiazole group to the Pd(II) center, displacing the halide and forming a new Pd(II)-isothiazole complex. This is the crucial C-C bond forming precursor step.
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Reductive Elimination: The two organic fragments (the aryl group and the isothiazole group) are eliminated from the palladium center, forming the final coupled product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling of Isothiazol-4-ylboronic acid with a generic aryl bromide.
Objective: To synthesize 4-(Aryl)-isothiazole.
Materials:
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Isothiazol-4-ylboronic acid (1.2 eq)
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Aryl Bromide (1.0 eq)
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Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
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SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)
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1,4-Dioxane (solvent)
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Water (co-solvent)
Methodology:
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Reactor Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), Isothiazol-4-ylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
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Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₃PO₄ is an effective base for activating the boronic acid without causing significant hydrolysis of sensitive functional groups.
-
-
Catalyst Pre-formation (Expertise Pillar): In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane. Stir for 5-10 minutes. The solution may change color, indicating catalyst formation. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, which is often crucial for coupling with heteroaryl partners.
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Reaction Assembly: Add the catalyst solution to the Schlenk flask. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
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Causality: The Pd(0) species is oxygen-sensitive. Rigorous exclusion of air is critical to prevent catalyst deactivation and ensure high yields.
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-
Solvent Addition & Execution: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction mixture is heated to 80-100 °C with vigorous stirring.
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Causality: The solvent mixture is chosen to solubilize both the organic substrates and the inorganic base. Degassing the solvents (e.g., by sparging with argon) further protects the catalyst.
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-
Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 2-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Applications in Drug Discovery
The isothiazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. It is present in drugs with a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][9]
Isothiazol-4-ylboronic acid is an ideal reagent for introducing this pharmacophore during lead optimization campaigns. Its use in Suzuki couplings allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Sources
- 1. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]
- 2. Isothiazol-4-ylboronic acid | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1448859-47-9|Isothiazol-4-ylboronic acid|BLD Pharm [bldpharm.com]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
